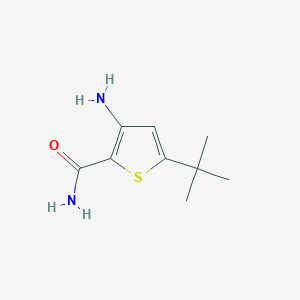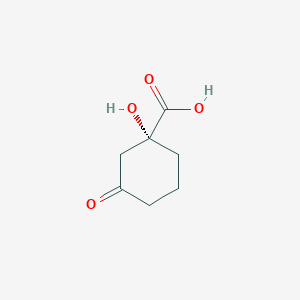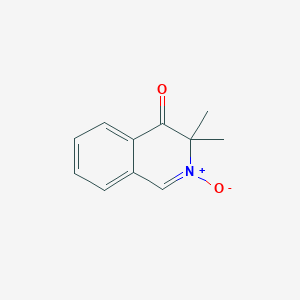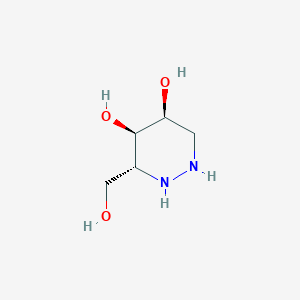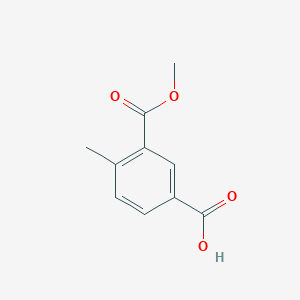
3-(甲氧羰基)-4-甲基苯甲酸
描述
Synthesis Analysis
Synthesis of 3-(Methoxycarbonyl)-4-methylbenzoic acid and its derivatives involves regiospecific reactions, where the structure determination is often facilitated by single-crystal X-ray analysis. Studies have demonstrated the synthesis of closely related compounds through reactions that include the treatment of precursor molecules with specific reagents under controlled conditions, illustrating the compound's complex synthetic pathway (Isuru R. Kumarasinghe et al., 2009; J. Iqbal et al., 1991).
Molecular Structure Analysis
The molecular and crystal structure of derivatives of 3-(Methoxycarbonyl)-4-methylbenzoic acid have been elucidated using X-ray crystallography, revealing intricate details about the compound's geometry, intermolecular interactions, and the impact of substituents on its structural configuration (W. Weissflog et al., 1996).
Chemical Reactions and Properties
Various chemical reactions involving 3-(Methoxycarbonyl)-4-methylbenzoic acid highlight its reactivity and the role of the methoxycarbonyl group in these processes. Research has shown the compound's participation in electrophilic cyclization, which underlies its utility in synthesizing complex molecular structures (J. Iqbal et al., 1991).
Physical Properties Analysis
The physical properties of 3-(Methoxycarbonyl)-4-methylbenzoic acid, such as solubility, melting point, and crystalline structure, are crucial for its application in material science and chemistry. These properties are significantly influenced by the molecular arrangement and intermolecular forces within the crystal lattice (W. Weissflog et al., 1996).
Chemical Properties Analysis
The chemical behavior of 3-(Methoxycarbonyl)-4-methylbenzoic acid, particularly its reactivity towards different reagents and conditions, underscores its potential in synthetic chemistry. Studies have focused on its role in catalyzing reactions, stability under various chemical conditions, and its interactions with other molecules to form new compounds or complexes (J. Iqbal et al., 1991).
科学研究应用
2-甲氧基乙醇中的溶解度:Hart et al. (2015)的研究调查了各种化合物在2-甲氧基乙醇中的溶解度,包括苯甲酸衍生物。这对于理解3-(甲氧羰基)-4-甲基苯甲酸的溶剂性质和溶质相互作用是相关的。
抗真菌活性:Yang et al. (2011)的一篇论文讨论了新的邻苯二甲酸酐衍生物的分离,对植物病原菌具有显著的抗真菌活性。这项研究表明了在农业和植物保护方面的潜在应用。
制药化合物的合成:Salman等人(2002)描述了从相关化合物2-羟基-4-甲基苯甲酸高效合成雷帕格林的关键中间体的方法,雷帕格林是一种降糖药。这项研究突出了在制药合成过程中的相关性。
假单胞菌产甲醇:Donnelly和Dagley(1980)探讨了假单胞菌代谢各种苯甲酸衍生物,包括甲氧基苯甲酸,以产生甲醇。这对于理解微生物降解途径具有重要意义。
抗菌活性测定:Ma等人(2014)合成了新型顺/反-丁-2-二烯二酸酯,包括与4-(甲氧羰基)苯相关的化合物,并评估了它们的抗菌活性。他们的发现对于新型抗菌剂的开发具有重要意义。
聚苯胺掺杂:Amarnath and Palaniappan (2005)的一项研究讨论了苯甲酸及其衍生物,包括3-甲基苯甲酸和4-甲基苯甲酸,作为聚苯胺的掺杂剂的应用,暗示了在导电聚合物领域的潜在应用。
环化/羰基化反应:Ardizzoia等人(2008)专注于使用钯催化的过程合成4-[(甲氧羰基)甲基]-3,4-二氢异喹啉酮。这在有机合成和新化合物的开发中具有相关性。
Stobbe缩合制备苯并呋喃衍生物:Abdel‐Wahhab和El-Assal(1968)探讨了3-甲氧羰基-顺-4-(2-呋喃基)丁-3-烯酸的环化,突出了生产苯并呋喃衍生物的合成途径。
未来方向
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This suggests that there is potential for future research and development in this area .
属性
IUPAC Name |
3-methoxycarbonyl-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-7(9(11)12)5-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYZXCACBSFFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622273 | |
| Record name | 3-(Methoxycarbonyl)-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxycarbonyl)-4-methylbenzoic acid | |
CAS RN |
167300-06-3 | |
| Record name | 3-(Methoxycarbonyl)-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methoxycarbonyl)-4-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


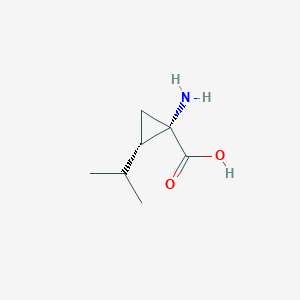

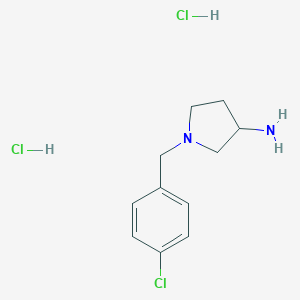
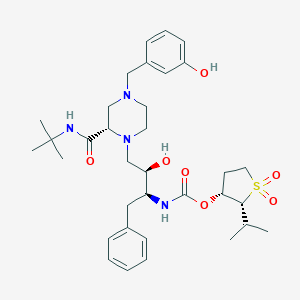
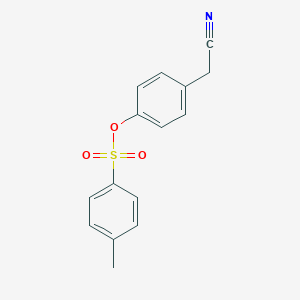

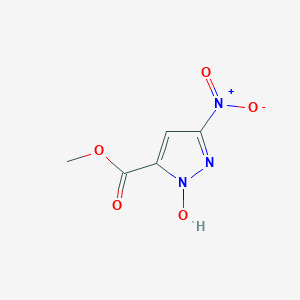

![[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene](/img/structure/B61773.png)
![2-((E)-3-[1-(3-[[3-(Dimethyl(3-[4-[(E)-3-(3-methyl-1,3-benzothiazol-3-ium-2-YL)-2-propenylidene]-1(4H)-pyridinyl]propyl)ammonio)propyl](dimethyl)ammonio]propyl)-4(1H)-pyridinylidene]-1-propenyl)-3-methyl-1,3-benzothiazol-3-ium tetraiodide](/img/structure/B61781.png)
